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Abstract: Point defects in semiconductor materials like aluminum sulfide (Al2Ss3) critically influence their electronic, optical, and
mechanical properties. Understanding and predicting the behavior of these defects is paramount for the design and optimization of
materials for advanced applications. First-principles computational modeling, particularly using Density Functional Theory (DFT), has
emerged as a powerful tool for investigating the formation, stability, and electronic characteristics of point defects at an atomic level.
This guide provides a comprehensive overview of the theoretical and practical aspects of modeling intrinsic point defects—such as
vacancies, interstitials, and antisites—in aluminum sulfide. It details the standard computational workflow, from constructing the pristine
material supercell to calculating defect formation energies and thermodynamic transition levels. Due to the limited availability of specific
published data on defects in AlzSs, this paper establishes the methodological framework and uses well-studied, closely related
aluminum compounds (AIN and a-Al203) to provide illustrative quantitative data and examples. This approach offers a robust roadmap

for researchers aiming to conduct similar computational studies on aluminum sulfide and other semiconductor materials.

Introduction to Aluminum Sulfide and its Defects

Aluminum sulfide (Al2S3) is a chemical compound that exists in several crystalline forms, with the hexagonal a-AlzSs phase being stable
at room temperature.[1] Like other compound semiconductors, the properties of Al2Ss are highly sensitive to the presence of crystalline
imperfections known as point defects. These zero-dimensional defects disrupt the periodic nature of the crystal lattice and can
introduce localized electronic states within the band gap, acting as charge traps or recombination centers that can alter the material's
conductivity and optical response.

The primary intrinsic (or native) point defects in a binary compound like Al2Ss include:
« Vacancies: An atom missing from its lattice site (e.g., an aluminum vacancy, VAI, or a sulfur vacancy, VS).
« Interstitials: An atom located at a non-lattice site (e.g., an aluminum interstitial, Ali, or a sulfur interstitial, Si).

« Antisites: An atom of one type occupying the lattice site of the other (e.g., an aluminum atom on a sulfur site, AlS, or a sulfur atom on
an aluminum site, SAl).

The concentration and stability of these defects are governed by their formation energy, which depends on the atomic chemical
potentials (i.e., whether the material is grown in an Al-rich or S-rich environment) and the position of the Fermi level within the band
gap. Computational modeling provides a direct way to calculate these formation energies and predict the dominant defect types under
various conditions.

Computational Methodology: A First-Principles Approach
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The state-of-the-art method for modeling defects in crystalline solids is based on Density Functional Theory (DFT).[2] This quantum
mechanical approach allows for the calculation of the total energy of a system of atoms, providing access to properties like formation
energies, electronic band structures, and atomic geometries.

The general workflow for calculating defect properties involves the supercell approach. Here, the defect is placed within a periodically
repeating crystal lattice (the supercell) that is large enough to minimize interactions between the defect and its periodic images.[2]

Defect Formation Energy Calculation
The central quantity for assessing defect stability is the formation energy (
FEf
). For a defect X in a charge state g, its formation energy is calculated using the following formula:
ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
E'[X!] = E,,[X?] - E,, [pristine] - Y, mitt, +q(Evgy + Ep) + Eor Ef [Xq]=Etot [Xq]-Etot[pristine]-yinipi+q(EVBM+EF)+Ecorr
where:
¢ ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
E, [X?]Etot[Xq]
is the total energy of the supercell containing the defect X in charge state g.
e ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
E,,[pristine]lEtot[pristine]
is the total energy of the equivalent pristine (defect-free) supercell.
e n,Ni

i

is the number of atoms of element i added to (

n; >0ni>0

) or removed from (

n; <0ni<0

) the supercell to create the defect.
o uui

is the chemical potential of element i, representing the energy of the atomic reservoir.
* s the charge state of the defect.

e ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">

Eyy EVBM

is the energy of the Valence Band Maximum (VBM) of the pristine host material.
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e EEF
is the Fermi level, treated as a variable relative to the VBM.

e ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">

E__Ecorr

corr

is a correction term to account for finite-size effects in charged supercell calculations.

The chemical potentials

u i

are variables that are constrained by the thermodynamic stability of the host compound. For AlzSs, they must satisfy the relation:
ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">

2u,, +3ug = AH;(Aly S3)2pAT+3pS=AHT (A12S3)

where ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">

AH((Al, S3)AHT (A12S3)

is the enthalpy of formation of bulk Al=Ss. The limits are set by avoiding the precipitation of bulk Al (
By S B MAl=pAl(bulk)

) for Al-rich conditions and bulk S (hgcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
uS=uS (bulk)

Hy < ‘uS(bulk)
) for S-rich conditions.

Thermodynamic Transition Levels

Defects can exist in different charge states depending on the Fermi level position. The thermodynamic transition level,
dq,/q,)€(q1/q2)

, is the Fermi level at which the formation energy of charge state

9,0l

equals that of charge state

9,92

. It represents the energy level where the defect changes its charge state and can be calculated directly from the formation energies:

dg,/q,) = EXEr =0 Bk “Ole (q1/g2) =q2-q1EF [Xq1; EF=0]-Ef[Xq2; EF=0]

These levels are crucial as they determine whether a defect will act as a donor (releasing electrons) or an acceptor (capturing
electrons) and at what energy within the band gap this transition occurs.[3]

Detailed Computational Protocol

This section outlines a detailed protocol for performing first-principles calculations of point defects in a-Al2Ss.
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I. Pristine Bulk Calculation

» Obtain Crystal Structure: Start with the experimental or computationally relaxed crystal structure of a-Al=Ss (Space group P61, No.
169).

» Select DFT Functional: Choose an appropriate exchange-correlation functional. While the Generalized Gradient Approximation
(GGA), such as PBE, is computationally efficient, it is known to underestimate semiconductor band gaps.[4] Hybrid functionals, such
as HSEOG6, provide more accurate band gaps at a higher computational cost.[5][6]

e Convergence Tests: Perform convergence tests for the plane-wave cutoff energy and the k-point mesh density to ensure the total
energy of the pristine bulk is converged to within a desired tolerance (e.g., 1 meV/atom).

« Structural Relaxation: Fully relax the lattice parameters and atomic positions of the primitive cell to minimize forces and stress.

» Calculate Properties: From the relaxed structure, calculate the lattice parameters, the enthalpy of formation, and the electronic band
structure, identifying the VBM and the band gap.

II. Defect Supercell Calculation

Create Supercell: Construct a supercell of the pristine material (e.g., 3x3x2 or larger) to ensure sufficient separation between periodic
defect images.

Introduce Defect: Create the desired point defect by removing an atom (vacancy), adding an atom (interstitial), or replacing an atom
(antisite).

Structural Relaxation: For each defect and each relevant charge state (q), relax the atomic positions within the supercell while
keeping the lattice vectors fixed to those of the pristine supercell.

o Calculate Total Energy: Compute the total energy (ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-

inserted">
E, [X?]Etot[Xq]
) of the relaxed defect supercell.

« Apply Corrections: For charged defects (g # 0), calculate and apply a charge correction scheme (ngcontent-ng-c4139270029=""
_nghost-ng-c4115135284="" class="inline ng-star-inserted">

E.__Ecorr

corr

) to account for spurious electrostatic interactions between the charged defect and its periodic images and the neutralizing
background charge.

Ill. Analysis and Post-Processing

« Determine Chemical Potentials: Define the Al-rich and S-rich limits for the chemical potentials based on the calculated enthalpy of
formation of Al=Ss and the total energies of bulk Al and S.

» Calculate Formation Energies: Use the formula from Section 2.1 to calculate the defect formation energy as a function of the Fermi
level for both Al-rich and S-rich conditions.

» Plot Defect Diagram: Plot the formation energy of the most stable charge state for each defect versus the Fermi level. This diagram
reveals the dominant defects and their charge states across the band gap.
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« Determine Transition Levels: Identify the points on the diagram where the stable charge state of a defect changes and calculate the
corresponding thermodynamic transition levels.

Quantitative Data

While specific, comprehensive first-principles data on the formation energies of intrinsic point defects in Al=Ss are not readily available
in peer-reviewed literature, this section provides the foundational data for the pristine a-Al2Ss crystal and presents illustrative data for
defects in wurtzite Aluminum Nitride (AIN) and a-Aluminum Oxide (a-Al203) to demonstrate the expected outcomes of such a
computational study.

Properties of Pristine a-Al>S3

Property Calculated Value Method Reference
Space Group P61 (169) - [1]
Lattice Parameters (a, c) 6.438 A, 17.898 A DFT (r++SCAN) [3]
Band Gap 4.1eV DFT (r++SCAN) [3]

lllustrative Defect Formation Energies and Transition Levels

The following tables and figures showcase the type of data generated from a computational defect study, using published results for AIN
and a-Al20s3 as examples. These materials are chosen for their structural and chemical similarities to Al2Ss.

Table 1: Calculated Formation Energies (in eV) of Neutral Defects in Wurtzite AIN Note: Energies are highly dependent on the chosen
chemical potential limits and the computational method.

Defect N-rich Condition Al-rich Condition Computational Method
VAI ~2.5 ~8.0 Hybrid Functional (HSE)
VN ~7.8 ~4.3 DFT-LDA (with corrections)
Ali ~8.5 ~2.0 Hybrid Functional (HSE)
Ni ~4.0 ~10.5 Hybrid Functional (HSE)
AIN ~6.0 ~12.5 Hybrid Functional (HSE)
NAI ~4.5 ~10.0 Hybrid Functional (HSE)

Table 2: Calculated Thermodynamic Transition Levels €(qi1/qz) (in eV above VBM) for Defects in a-Al203 Note: The experimental band
gap of 0-Alz03 is ~8.8 eV.
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Computational

Defect Transition Level Calculated Value (eV) Method Reference
VAI (0/-1) 1.4 Hybrid Functional [7]
(-1/-2) 17 Hybrid Functional [7]

(-2/-3) 2.6 Hybrid Functional [7]

VO (+2/+1) 3.2 Hybrid Functional [7]
(+1/0) 4.1 Hybrid Functional [7]

(0/-2) 8.1 Hybrid Functional [7]

Ali (+3/+2) ~6.8 Hybrid Functional [7]
Oi (0/-1) ~3.5 Hybrid Functional [7]
(-1/-2) ~4.7 Hybrid Functional [7

Visualizations

Diagrams created using the DOT language provide a clear visual representation of complex workflows and relationships.
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1. Pristine Crystal Setup

2. Structural Relaxation
& Convergence Tests

:

3. Calculate Bulk Properties
(AHf, Band Gap, VBM)

:

4. Create Defect Supercell
(Vacancy, Interstitial, etc.)

:

5. Relax Defect Geometry
(for each charge state q)

:

6. Calculate Total Energy E_tot[X"q]

;

7. Apply Charge Corrections
(for q # 0)

;

8. Calculate Formation Energy
EM(EF, p)

9. Analyze Results
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Computational workflow for first-principles defect calculations.
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Classification of intrinsic point defects in aluminum sulfide.

Conclusion and Outlook

This technical guide has detailed the established first-principles methodology for the computational modeling of intrinsic point defects in
aluminum sulfide. While a comprehensive set of quantitative data for Al-Ss defects awaits dedicated investigation, the provided
computational protocol offers a clear and robust framework for researchers to undertake such studies. By leveraging Density Functional
Theory within a supercell approach, it is possible to calculate critical properties such as defect formation energies and thermodynamic
transition levels, which are essential for understanding the material's behavior and potential for electronic and optoelectronic
applications. The illustrative data from AIN and a-Al20s serve as a valuable reference for the expected nature and magnitude of these
defect properties. Future computational work should focus on applying this methodology to the various polymorphs of Al=Ss, using
advanced hybrid functionals to ensure predictive accuracy for the electronic structure and defect levels. Such studies will be
instrumental in unlocking the full potential of aluminum sulfide as an advanced semiconductor material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fithess
of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our
Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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